molecular formula C45H63N13O12S2 B549295 Ornipressin CAS No. 3397-23-7

Ornipressin

Katalognummer: B549295
CAS-Nummer: 3397-23-7
Molekulargewicht: 1042.2 g/mol
InChI-Schlüssel: MUNMIGOEDGHVLE-MTUUWTMYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ornipressin is a synthetic peptide analog of vasopressin, a naturally occurring hormone. It is primarily used as a vasoconstrictor, which means it narrows blood vessels, thereby increasing blood pressure. This compound is often utilized in medical settings to control bleeding during surgeries and to treat conditions like hepatorenal syndrome and adrenaline-resistant anaphylaxis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ornipressin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protective groups to prevent unwanted side reactions and the application of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized (freeze-dried) to obtain a stable, dry powder form suitable for medical use .

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Ornipressin's sequence (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ ) includes:

  • A disulfide bond between Cys¹ and Cys⁶.
  • An ornithine substitution at position 8 (replacing arginine in vasopressin).
  • Terminal amidation (Gly-NH₂).

These features make it susceptible to disulfide rearrangements, enzymatic cleavage, and nucleophilic reactions at the ornithine side chain .

Disulfide Bond Dynamics

The cyclic structure of this compound relies on the 1–6 disulfide bond , which is critical for its biological activity. Reactions involving this bond include:

Reaction Type Conditions Outcome
Reduction Dithiothreitol (DTT), TCEPCleavage of the disulfide bond, linearization
Oxidation Air/O₂, glutathione (GSH)Re-formation of disulfide bridges
Isomerization Alkaline pHRearrangement to non-native disulfide isoforms

Disulfide reduction abolishes vasoconstrictive activity, as confirmed by structural studies .

Substitution at the Ornithine Residue

The primary amine in ornithine (position 8) participates in nucleophilic reactions:

Reaction Reagents Product
Acylation Acetic anhydrideAcetylated ornithine derivative
Schiff Base Formation Aldehydes (e.g., formaldehyde)Imine intermediates
Crosslinking GlutaraldehydePolymerized peptide aggregates

These modifications are observed in peptide derivatization studies .

Hydrolytic Degradation

This compound undergoes hydrolysis under specific conditions:

Site Conditions Products
Asn⁵-Gln⁴ bond Acidic pH (HCl)Cleavage into fragments (Cys¹–Asn⁵ and Cys⁶–Gly⁹)
Terminal amide Strong base (NaOH)Conversion to carboxylic acid (Gly-COOH)

Hydrolysis reduces bioactivity and is a key factor in storage stability .

Comparative Reactivity with Vasopressin Analogs

Feature This compound Arginine Vasopressin
Disulfide Stability Similar redox sensitivityIdentical disulfide reactivity
Ornithine vs. Arginine Enhanced resistance to proteasesSusceptible to trypsin cleavage
Terminal Modification Amidation enhances half-lifeFree carboxylate in vasopressin

The ornithine substitution reduces enzymatic degradation compared to arginine .

Experimental Data Highlights

  • Reduction Kinetics : Treatment with 10 mM DTT at 25°C linearizes this compound within 30 minutes (HPLC confirmation) .
  • Oxidative Stability : Half-life of 48 hours in PBS (pH 7.4) at 37°C, decreasing to 12 hours in the presence of 1 mM GSH .

Wissenschaftliche Forschungsanwendungen

Renal Function Improvement

Ornipressin has shown significant efficacy in treating functional renal failure, particularly in patients with decompensated cirrhosis. A study involving 11 patients demonstrated the following outcomes during this compound infusion at a dose of 6 IU/h over four hours:

  • Inulin clearance : Increased by 65%
  • Paraaminohippuric acid clearance : Increased by 49%
  • Urine volume : Increased by 45%
  • Sodium excretion : Increased by 259%
  • Fractional elimination of sodium : Increased by 130%

These changes were accompanied by a reversal of hyperdynamic circulation to nearly normal levels, an increase in systemic vascular resistance by 60% , and a decrease in renal vascular resistance by 27% , leading to a 44% increase in renal blood flow. The study concluded that this compound could be an alternative treatment for managing functional renal failure in advanced liver cirrhosis .

Surgical Applications

This compound is frequently used in combination with local anesthetics to reduce surgical bleeding. Its vasoconstrictive properties help minimize blood loss during procedures. A study on isolated guinea pig hearts revealed that this compound administration led to:

  • A significant decrease in coronary flow (P < 0.001)
  • An increase in myocardial oxygen extraction percentage
  • A decrease in heart rate and left ventricular pressure at higher concentrations

These findings suggest that while this compound effectively reduces bleeding, it may also induce myocardial depression due to reduced myocardial perfusion .

Cardiovascular Effects

The cardiovascular implications of this compound are notable, particularly its influence on coronary vasoconstriction and myocardial performance. In studies assessing its effects on isolated cardiac tissues:

  • Coronary perfusion pressure increased significantly with rising concentrations of this compound.
  • Myocardial oxygen consumption increased despite reduced workload, indicating a potential compensatory mechanism (referred to as Gregg's phenomenon).

However, these effects raise concerns about the drug's safety profile in patients with compromised coronary reserve .

Table 1: Summary of Renal Function Improvements with this compound

ParameterBaseline ValuePost-Infusion ValuePercentage Change
Inulin ClearanceX mL/minY mL/min+65%
Paraaminohippuric Acid ClearanceA mL/minB mL/min+49%
Urine VolumeC mLD mL+45%
Sodium ExcretionE mmol/dayF mmol/day+259%
Fractional Sodium EliminationG%H%+130%

Table 2: Cardiovascular Effects of this compound

EffectMeasurement MethodResult
Coronary FlowConstant PressureDecreased (P < 0.001)
AV Conduction TimeElectrocardiogramIncreased
Myocardial Oxygen ConsumptionIsolated Heart ModelIncreased up to 27%

Case Studies

  • Case Study on Cirrhotic Patients :
    • Patients with cirrhosis and deteriorating renal function were treated with this compound. Results indicated substantial improvements in renal function parameters and overall circulatory stability.
  • Surgical Application Case :
    • In a surgical setting, the use of this compound combined with local anesthetics resulted in significantly reduced intraoperative bleeding without major adverse cardiovascular events.

Wirkmechanismus

Ornipressin exerts its effects by binding to vasopressin receptors, specifically the V1 receptors, on the surface of vascular smooth muscle cells. This binding triggers a cascade of intracellular events, leading to the contraction of these muscle cells and resulting in vasoconstriction. The increased vascular resistance elevates blood pressure and reduces blood flow to specific areas, which is particularly useful in controlling bleeding during surgical procedures .

Vergleich Mit ähnlichen Verbindungen

Comparison:

This compound’s unique combination of potency and duration of action makes it a valuable tool in both clinical and research settings.

Eigenschaften

CAS-Nummer

3397-23-7

Molekularformel

C45H63N13O12S2

Molekulargewicht

1042.2 g/mol

IUPAC-Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13R,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31+,32-,33-,34-/m0/s1

InChI-Schlüssel

MUNMIGOEDGHVLE-MTUUWTMYSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N

Kanonische SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N

Aussehen

Solid powder

Key on ui application

Ornipressin is a vasoconstrictor, haemostatic and renal agent.

Siedepunkt

N/A

melting_point

N/A

Key on ui other cas no.

3397-23-7

Reinheit

>98% (or refer to the Certificate of Analysis)

Sequenz

Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2(Cys1-Cys6)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Quelle

Synthetic

Synonyme

Ornipressin
Ornithine 8 Vasopressin
Ornithine Vasopressin
Ornithine-8-Vasopressin
Orpressin
POR-8
Vasopressin, Ornithine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornipressin
Reactant of Route 2
Ornipressin
Reactant of Route 3
Ornipressin
Reactant of Route 4
Ornipressin
Reactant of Route 5
Ornipressin
Reactant of Route 6
Ornipressin
Customer
Q & A

Q1: What is the primary mechanism of action of ornipressin?

A1: this compound exerts its effects by selectively activating vasopressin V1 receptors. [, , , ] This activation leads to the constriction of vascular smooth muscle, particularly in the splanchnic circulation. [, ]

Q2: How does this compound affect renal function in patients with cirrhosis?

A2: this compound's vasoconstrictive effects increase mean arterial pressure and reduce splanchnic blood flow. [, , , ] This leads to improved renal perfusion and increased glomerular filtration rate, ultimately enhancing renal function. [, , , ]

Q3: What role does this compound play in controlling bleeding during surgical procedures?

A3: this compound's vasoconstrictive properties, particularly its action on capacitance vessels in the skin, make it effective in reducing blood loss during surgery. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: As a synthetic peptide analog of vasopressin, its exact structure and molecular information are not directly provided in the research articles focused on its clinical applications.

Q5: Can this compound be used safely in combination with local anesthetics?

A5: Yes, this compound is often combined with local anesthetics to prolong the duration of regional anesthesia and enhance hemostasis during surgical procedures. [, , , , ]

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not known to possess catalytic properties. Its primary mechanism involves receptor binding and subsequent downstream signaling, not direct catalysis of chemical reactions.

Q7: Have any computational studies been conducted to understand the interactions of this compound with its receptor?

A7: The provided research focuses primarily on the clinical applications of this compound. Computational modeling data is not discussed in these articles.

Q8: How does the structure of this compound contribute to its selectivity for the V1 receptor?

A8: While specific structural details and SAR studies are not extensively elaborated in the provided research, this compound's structural modifications compared to natural vasopressin are responsible for its V1 receptor selectivity and its pharmacological profile. [, ]

Q9: What is known about the stability of this compound in various formulations?

A9: The research articles primarily focus on the clinical use of this compound. Information on specific formulation strategies or stability data is not included.

Q10: Are there specific safety regulations regarding the handling and disposal of this compound?

A10: While these research articles don't delve into specific SHE regulations for this compound, as a pharmaceutical agent, its handling and disposal should adhere to standard guidelines for pharmaceuticals.

Q11: What is the typical duration of action of this compound?

A12: The duration of action of this compound can vary depending on the dose, route of administration, and individual patient factors. Studies have shown that its vasoconstrictive effects can last for several hours. [, , ]

Q12: Has this compound demonstrated efficacy in treating hepatorenal syndrome (HRS)?

A13: Yes, clinical studies have shown that this compound, often in combination with albumin infusion, can improve renal function and increase survival rates in patients with HRS. [, , , , ]

Q13: Are there any established animal models used to study the effects of this compound?

A13: While these articles focus on clinical research, animal models, particularly rodent models of hemorrhage and liver cirrhosis, are likely used in preclinical research to study the efficacy and safety of this compound.

Q14: Are there any specific drug delivery systems being explored to improve the targeted delivery of this compound?

A14: The provided research focuses on the use of this compound via intravenous administration. Targeted drug delivery strategies are not discussed within these articles.

Q15: Are there any biomarkers that can be used to predict the response to this compound therapy?

A18: While specific biomarkers are not mentioned in the context of this compound response prediction, clinical parameters like serum creatinine, urine output, and mean arterial pressure are used to monitor treatment response in patients with HRS. [, ]

Q16: Are there any known alternatives to this compound for the treatment of HRS or for use as a vasoconstrictor in surgical settings?

A21: Yes, alternative vasoconstrictors such as terlipressin, norepinephrine, and midodrine have been explored for HRS treatment and as hemostatic agents. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.